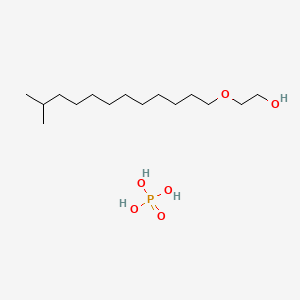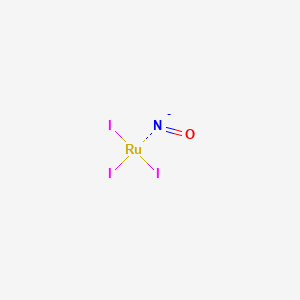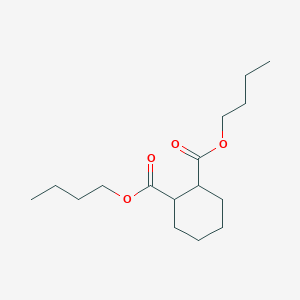
Phosphate de diphényle p-isopropylphényle
Vue d'ensemble
Description
Diphenyl p-isopropylphenyl phosphate is a chemical compound with the molecular formula C21H21O4P. It is a colorless to pale yellow liquid that is primarily used as a flame retardant and plasticizer. This compound is known for its low volatility, good thermal stability, and compatibility with various organic solvents .
Applications De Recherche Scientifique
Diphenyl p-isopropylphenyl phosphate is widely used in scientific research due to its flame retardant and plasticizing properties. It is employed in the following fields:
Chemistry: As a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its potential toxicological effects on reproductive and developmental health.
Medicine: Investigated for its interactions with biological systems and potential health impacts.
Industry: Used in the production of flame-retardant materials, including plastics, rubbers, and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl p-isopropylphenyl phosphate is typically synthesized through the esterification of isopropylphenol and diphenyl phosphate. The reaction involves the use of an acidic catalyst, such as sulfuric acid or phosphoric acid, and is carried out under heating conditions to promote esterification .
Industrial Production Methods
In industrial settings, the production of diphenyl p-isopropylphenyl phosphate involves the alkylation of phenol with propylene in the presence of a Friedel-Crafts catalyst, followed by phosphorylation. The process includes distillation steps to remove unwanted polyisopropyl phenols, ensuring a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl p-isopropylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: Partial oxidation can lead to the formation of toxic phosphorus oxides.
Reduction: In the presence of strong reducing agents, it can form highly toxic and flammable phosphine gas.
Substitution: It can participate in substitution reactions, particularly involving the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and alcohols are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphorus oxides.
Reduction: Phosphine gas.
Substitution: Various substituted phosphates depending on the reagents used.
Mécanisme D'action
The mechanism by which diphenyl p-isopropylphenyl phosphate exerts its flame retardant effect involves the release of phosphorus oxides during combustion. These oxides interfere with the combustion process, reducing flame propagation and the generation of combustion products . Additionally, it can act as a hydrogen atom transfer agent in direct C-H functionalization reactions, facilitating the activation of inert C-H bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenyl phosphate
- Isopropylated phenyl phosphate
- 4-Isopropylphenyl diphenyl phosphate
Uniqueness
Diphenyl p-isopropylphenyl phosphate is unique due to its specific combination of isopropyl and diphenyl groups, which confer distinct flame retardant and plasticizing properties. Compared to triphenyl phosphate, it has a lower volatility and better thermal stability, making it more suitable for high-temperature applications .
Propriétés
IUPAC Name |
diphenyl (4-propan-2-ylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O4P/c1-17(2)18-13-15-21(16-14-18)25-26(22,23-19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHFQCKQQLMGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073560 | |
| Record name | Diphenyl 4-isopropylphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55864-04-5 | |
| Record name | 4-(1-Methylethyl)phenyl diphenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55864-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055864045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl 4-isopropylphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol](/img/structure/B1615006.png)
![2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1615008.png)


